Fmoc-Bph34dC-OH
Overview
Description
Fmoc-Bph34dC-OH is a compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is base-labile, making it a popular choice for protecting amine groups during the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Bph34dC-OH typically involves the coupling of an Fmoc-protected amino acid with a suitable resin, followed by deprotection and further coupling reactions. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of bases such as piperidine for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and related compounds .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Bph34dC-OH undergoes various chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the Fmoc group or other functional groups in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like piperidine for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives of the Fmoc group, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Bph34dC-OH is used extensively in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine, allowing for the stepwise assembly of peptides on a solid support .
Biology
In biological research, this compound is used to synthesize peptides and proteins for studying biological processes and interactions. The compound’s ability to form stable, protected intermediates makes it valuable for creating complex biomolecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of deprotection make it suitable for creating bioactive peptides with specific therapeutic properties .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other complex molecules. The compound’s compatibility with automated synthesis techniques allows for efficient and scalable production processes .
Mechanism of Action
The mechanism of action of Fmoc-Bph34dC-OH involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, protecting it from unwanted reactions. During deprotection, the Fmoc group is removed using a base, such as piperidine, allowing the amine to participate in further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Boc (tert-butyloxycarbonyl): Another protecting group used in peptide synthesis, but it is acid-labile rather than base-labile.
Cbz (carbobenzyloxy): An older protecting group that requires hydrogenolysis for removal.
Uniqueness
Fmoc-Bph34dC-OH is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly useful in solid-phase peptide synthesis, where the stability of the peptide-resin linkage is crucial .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its base-labile nature and compatibility with automated synthesis techniques, make it an invaluable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMSKYPTSUYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.